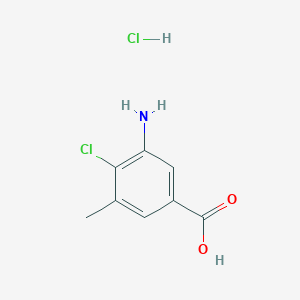

3-Amino-4-chloro-5-methylbenzoic acid hydrochloride

Description

3-Amino-4-chloro-5-methylbenzoic acid hydrochloride is an organic compound with the molecular formula C8H8ClNO2·HCl It is a derivative of benzoic acid, characterized by the presence of an amino group, a chlorine atom, and a methyl group on the benzene ring

Properties

IUPAC Name |

3-amino-4-chloro-5-methylbenzoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2.ClH/c1-4-2-5(8(11)12)3-6(10)7(4)9;/h2-3H,10H2,1H3,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRWGXHLMTIHHRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)N)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-chloro-5-methylbenzoic acid hydrochloride typically involves the chlorination of 3-Amino-5-methylbenzoic acid followed by the introduction of the hydrochloride group. One common method involves the use of N-chlorosuccinimide (NCS) as the chlorinating agent in the presence of a solvent like dimethylformamide (DMF). The reaction is carried out under controlled temperature conditions to ensure selective chlorination at the desired position on the benzene ring .

Industrial Production Methods

In industrial settings, the production of 3-Amino-4-chloro-5-methylbenzoic acid hydrochloride may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-chloro-5-methylbenzoic acid hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The amino and chloro groups on the benzene ring can participate in nucleophilic and electrophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halogenating agents like N-chlorosuccinimide (NCS) and bases like sodium hydroxide.

Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are used.

Coupling Reactions: Palladium catalysts and boron reagents are typically employed in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity

Research has indicated that derivatives of 3-amino-4-chloro-5-methylbenzoic acid hydrochloride exhibit notable antibacterial properties. For instance, a study highlighted the synthesis of various benzamide derivatives that showed enhanced activity against bacterial strains, including E. coli and Staphylococcus aureus .

Antioxidant Properties

The compound has been evaluated for its antioxidant potential. A series of studies demonstrated that certain derivatives possess significant antioxidant activity, which is crucial for developing therapeutic agents targeting oxidative stress-related diseases .

Organic Synthesis

Synthesis Methodologies

The synthesis of 3-amino-4-chloro-5-methylbenzoic acid hydrochloride often involves straightforward organic reactions, including nitration and reduction processes. A notable method utilizes 3-nitro-4-chlorobenzoic acid as a precursor, employing N,N'-diisopropyl carbodiimide as a condensing agent to yield high purity and yield (over 95%) .

Table 1: Synthesis Overview

| Step | Reaction Type | Key Reagents | Yield |

|---|---|---|---|

| 1 | Nitration | Nitric Acid | High |

| 2 | Reduction | Zinc, NaOH | >95% |

| 3 | Condensation | N,N'-DIC | High |

Material Science

Mechanochromic Luminescent Materials

Recent studies have explored the use of 3-amino-4-chloro-5-methylbenzoic acid hydrochloride in developing mechanochromic luminescent materials. These materials change color under mechanical stress, making them suitable for pressure sensing applications .

Table 2: Material Properties

| Property | Value |

|---|---|

| Mechanochromic Behavior | Yes |

| Luminescent Emission | Visible range |

| Application | Pressure sensors |

Case Studies

Case Study: Antibacterial Efficacy

In a controlled study, a series of compounds derived from 3-amino-4-chloro-5-methylbenzoic acid hydrochloride were tested for their antibacterial efficacy against various pathogens. The results indicated that specific modifications to the molecular structure significantly enhanced their activity compared to standard antibiotics .

Case Study: Antioxidant Evaluation

A comprehensive evaluation of antioxidant properties was conducted using in vitro assays. The derivatives demonstrated varying degrees of radical scavenging activity, with some compounds showing efficacy comparable to established antioxidants .

Mechanism of Action

The mechanism of action of 3-Amino-4-chloro-5-methylbenzoic acid hydrochloride involves its interaction with specific molecular targets. The amino and chloro groups on the benzene ring can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

3-Amino-5-chloro-4-methylbenzoic acid: Similar structure but with different positioning of the amino and chloro groups.

2-Amino-3-hydroxybenzoic acid hydrochloride: Contains a hydroxyl group instead of a chloro group.

4-Amino-3-chloro-5-methylbenzoic acid: Similar structure with different positioning of the amino and chloro groups.

Uniqueness

3-Amino-4-chloro-5-methylbenzoic acid hydrochloride is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This makes it valuable for targeted synthesis and specific applications in research and industry .

Biological Activity

3-Amino-4-chloro-5-methylbenzoic acid hydrochloride is a benzoic acid derivative that has garnered interest for its potential biological activities. This compound is primarily studied for its interactions with various biomolecules, which may lead to applications in medicinal chemistry and industrial processes. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Structure:

- Chemical Formula: C₇H₈ClN₁O₂

- Molecular Weight: 175.60 g/mol

- IUPAC Name: 3-amino-4-chloro-5-methylbenzoic acid hydrochloride

The biological activity of 3-Amino-4-chloro-5-methylbenzoic acid hydrochloride is attributed to its ability to form hydrogen bonds and interact with specific molecular targets, including enzymes and receptors. The presence of amino and chloro groups on the benzene ring enhances its binding affinity to various biomolecules, influencing their activity and potentially leading to therapeutic effects in different biological contexts.

Antimicrobial Activity

Research indicates that benzoic acid derivatives exhibit a range of antimicrobial properties. In particular, compounds similar to 3-Amino-4-chloro-5-methylbenzoic acid have shown effectiveness against various bacterial strains. A study highlighted that derivatives with similar structures can inhibit the growth of pathogens by disrupting cell membrane integrity and metabolic pathways .

Anti-inflammatory Effects

The compound has been implicated in anti-inflammatory activities, particularly through the modulation of cytokine production. Research has shown that benzoic acid derivatives can reduce the secretion of pro-inflammatory cytokines such as TNF-α and IL-17, suggesting a potential role in managing inflammatory conditions .

Antitumor Potential

Preliminary studies suggest that 3-Amino-4-chloro-5-methylbenzoic acid hydrochloride may have antitumor properties. It has been associated with the inhibition of key enzymes involved in cancer cell proliferation. For instance, compounds with structural similarities have been evaluated as inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), both critical targets in cancer therapy .

Study 1: Inhibition of Cytokine Production

A study investigated the effects of various benzoic acid derivatives on peripheral blood mononuclear cells (PBMCs). The results indicated that compounds similar to 3-Amino-4-chloro-5-methylbenzoic acid effectively reduced IL-15 dependent PBMC proliferation and cytokine secretion, demonstrating potential for therapeutic applications in autoimmune diseases .

Study 2: Antimicrobial Efficacy

In another study, the antimicrobial efficacy of several benzoic acid derivatives was tested against common bacterial pathogens. The findings revealed that certain derivatives exhibited significant antibacterial activity, suggesting that 3-Amino-4-chloro-5-methylbenzoic acid could be explored further for its antimicrobial properties .

Research Findings Summary Table

Q & A

Q. How can researchers optimize synthetic routes for 3-amino-4-chloro-5-methylbenzoic acid hydrochloride to improve yield and purity?

Methodological Answer:

- Stepwise Functionalization : Begin with selective chlorination of a methylbenzoic acid precursor, followed by nitration and subsequent reduction to introduce the amino group. Monitor intermediates via TLC or HPLC to avoid over-chlorination or side reactions .

- Catalytic Systems : Explore mild reducing agents (e.g., Pd/C with H₂) for nitro-group reduction to minimize dehalogenation. Compare yields under varying temperatures (25–80°C) and solvent systems (e.g., ethanol/water vs. THF) .

- Purification : Use recrystallization in ethanol/water mixtures or column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate) to isolate the hydrochloride salt. Validate purity via melting point analysis (compare with literature values, e.g., >300°C for analogous hydrochlorides) .

Q. What analytical techniques are critical for characterizing the structural integrity of 3-amino-4-chloro-5-methylbenzoic acid hydrochloride?

Methodological Answer:

- Spectroscopic Analysis :

Q. How should researchers handle stability challenges during storage of this compound?

Methodological Answer:

- Storage Conditions : Store in airtight, light-resistant containers at 0–6°C to prevent hygroscopic degradation or HCl loss. Use desiccants (e.g., silica gel) to minimize moisture .

- Stability Testing : Conduct accelerated degradation studies under varying pH (1–13), temperature (40–60°C), and humidity (75% RH). Monitor decomposition via HPLC every 24 hours to identify degradation products (e.g., free benzoic acid or dechlorinated analogs) .

Advanced Research Questions

Q. What mechanistic insights explain unexpected byproducts during the synthesis of 3-amino-4-chloro-5-methylbenzoic acid hydrochloride?

Methodological Answer:

- Byproduct Identification : Use LC-MS/MS to detect intermediates like 3-nitro-4-chloro-5-methylbenzoic acid (incomplete reduction) or 4-chloro-5-methylbenzoic acid (deamination). Optimize reaction time and reductant stoichiometry to suppress these pathways .

- Computational Modeling : Perform DFT calculations to compare activation energies for competing pathways (e.g., nitration vs. chlorination). Adjust electron-withdrawing/donating groups to direct regioselectivity .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Orthogonal Assays : Test the compound in parallel assays (e.g., enzyme inhibition, cell viability) under standardized conditions (pH 7.4, 37°C). Control for hydrochloride counterion effects by comparing with freebase analogs .

- Impurity Profiling : Use high-resolution MS to detect trace impurities (e.g., <0.1% methyl ester derivatives from incomplete hydrolysis) that may skew bioactivity results .

Q. What strategies enable the use of 3-amino-4-chloro-5-methylbenzoic acid hydrochloride as a building block in medicinal chemistry?

Methodological Answer:

- Derivatization : Couple the amino group with sulfonyl chlorides or acylating agents (e.g., acetic anhydride) to create amide libraries. Monitor reaction progress via ¹H NMR for real-time conversion .

- Metal-Catalyzed Cross-Coupling : Employ Buchwald-Hartwig conditions (Pd₂(dba)₃, Xantphos) to introduce aryl/heteroaryl groups at the chloro position. Screen solvents (toluene vs. DMF) to balance reactivity and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.